molecular formula C12H4Cl6 B050415 2,2',3,4,4',5-Hexachlorobiphenyl CAS No. 35694-06-5

2,2',3,4,4',5-Hexachlorobiphenyl

Cat. No.: B050415
CAS No.: 35694-06-5
M. Wt: 360.9 g/mol
InChI Key: CKLLRBPBZLTGDJ-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, known for its environmental persistence and potential health hazards. It is one of the many congeners of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties .

Mechanism of Action

Target of Action

The primary target of 2,2’,3,4,4’,5-Hexachlorobiphenyl is the xenobiotic chemical metabolizing enzymes , such as the CYP1A1 gene . These enzymes play a crucial role in the metabolism and elimination of foreign substances from the body.

Biochemical Pathways

The compound affects the xenobiotic metabolism pathway . This pathway is responsible for the metabolism and elimination of foreign substances, including drugs and toxins. The activation of the CYP1A1 gene can lead to changes in this pathway, potentially altering the body’s response to certain substances.

Pharmacokinetics

Like other polychlorinated biphenyls, it is likely to have low solubility in water and high lipid solubility . This could affect its bioavailability and distribution within the body.

Result of Action

The activation of the CYP1A1 gene by 2,2’,3,4,4’,5-Hexachlorobiphenyl can lead to changes in the metabolism and elimination of xenobiotics . This could potentially alter the body’s response to certain drugs or toxins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,5-Hexachlorobiphenyl. For example, its stability and persistence in the environment can lead to bioaccumulation in organisms. Furthermore, its lipophilic nature can affect its distribution within the body and its potential to accumulate in fatty tissues .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2’,3,4,4’,5-Hexachlorobiphenyl are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes in the liver, leading to its metabolic transformation . These interactions can influence the activity of these enzymes and potentially alter various biochemical pathways .

Cellular Effects

2,2’,3,4,4’,5-Hexachlorobiphenyl can have significant effects on cellular function. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce the expression of certain genes involved in xenobiotic metabolism, potentially leading to changes in cellular function .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5-Hexachlorobiphenyl exerts its effects through various mechanisms. It can bind to specific proteins, inhibit or activate enzymes, and alter gene expression . For instance, it has been shown to bind to the aryl hydrocarbon receptor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5-Hexachlorobiphenyl can change over time. Studies have shown that it is relatively stable, but can undergo degradation under certain conditions . Long-term exposure to this compound can lead to persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5-Hexachlorobiphenyl can vary with dosage in animal models. High doses of this compound can lead to toxic effects, while lower doses may have subtler effects on cellular function and metabolism .

Metabolic Pathways

2,2’,3,4,4’,5-Hexachlorobiphenyl is involved in various metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can have their own effects on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,5-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to specific transporters and proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,5-Hexachlorobiphenyl can influence its activity and function. It has been found in various compartments within the cell, and its localization can be influenced by various factors, including its interactions with specific proteins .

Chemical Reactions Analysis

2,2’,3,4,4’,5-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’,3,4,4’,5-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. In chemistry, it serves as a model compound for studying the behavior of PCBs in various environments. In biology and medicine, research focuses on its toxicological effects, including its role in disrupting endocrine functions and its potential carcinogenicity . Industrially, it was historically used in electrical equipment, hydraulic fluids, and as a plasticizer in synthetic resins .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLLRBPBZLTGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074138
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35694-06-5
Record name 2,2′,3,4,4′,5-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
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Record name 2,2',3,4,4',5-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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